molecular formula C18H17N3O3 B7055103 N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide

N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B7055103
M. Wt: 323.3 g/mol
InChI Key: UGFGEGYSYKKMMR-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylindole and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-methylindole is reacted with 3-nitrobenzoyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)-3-nitrobenzamide
  • N-(2-methyl-1H-indol-3-yl)-3-nitrobenzamide
  • N-(1H-indol-3-yl)-3-nitrobenzamide

Uniqueness

N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl group and the nitrobenzamide moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-4-2-7-16-17(12)14(11-20-16)8-9-19-18(22)13-5-3-6-15(10-13)21(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFGEGYSYKKMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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